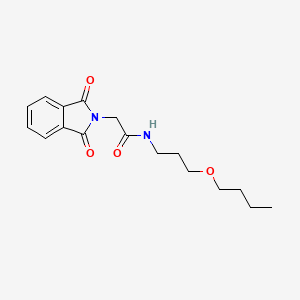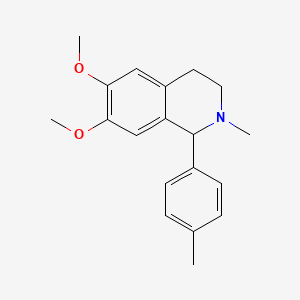
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid compound found in several plant species. It has been widely used in traditional Chinese medicine for its analgesic, sedative, and anti-inflammatory properties. In recent years, L-THP has gained attention in scientific research for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and GABA. L-THP has been shown to increase dopamine release in the striatum, which may contribute to its therapeutic effects in Parkinson's disease. In schizophrenia, L-THP has been shown to modulate the glutamatergic system, which may improve cognitive function.
Biochemical and Physiological Effects
L-THP has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. L-THP has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. L-THP has also been shown to increase the expression of neurotrophic factors, which may promote neuronal survival and growth.
実験室実験の利点と制限
L-THP has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. However, L-THP also has several limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for L-THP research, including:
1. Development of novel L-THP derivatives with improved pharmacokinetic properties and therapeutic efficacy.
2. Investigation of the potential of L-THP as a neuroprotective agent in various neurodegenerative diseases.
3. Exploration of the potential of L-THP as a therapeutic agent in cancer, as it has been shown to have anti-tumor activity.
4. Examination of the potential of L-THP in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects.
5. Investigation of the potential of L-THP as a therapeutic agent in addiction, particularly in the treatment of opioid addiction.
In conclusion, L-THP is a natural alkaloid compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems. L-THP has several advantages for lab experiments, but also has several limitations. Future research directions include the development of novel L-THP derivatives and investigation of its potential therapeutic applications in various diseases.
合成法
L-THP can be extracted from several plant species, including Corydalis and Stephania. However, the extraction process is highly complex and time-consuming, making it difficult to obtain L-THP in large quantities. Alternatively, L-THP can be synthesized in the laboratory using various chemical methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
科学的研究の応用
L-THP has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, L-THP has been shown to improve motor function and reduce neuronal damage. In schizophrenia, L-THP has been shown to improve cognitive function and reduce symptoms. In addiction, L-THP has been shown to reduce drug-seeking behavior and withdrawal symptoms.
特性
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-14(8-6-13)19-16-12-18(22-4)17(21-3)11-15(16)9-10-20(19)2/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLDTMLFNFLJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


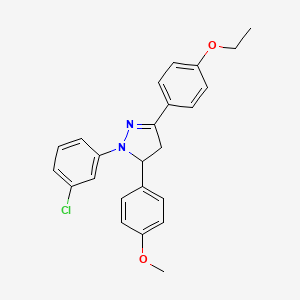
![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)
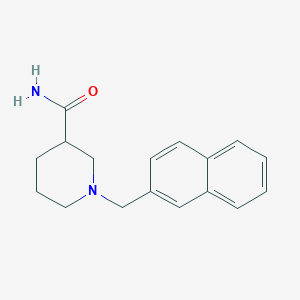
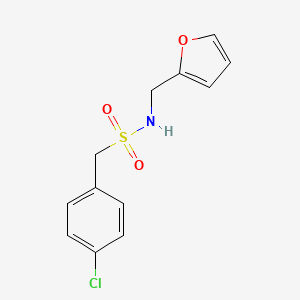

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
